molecular formula C19H21ClN2O2 B5593094 [4-(2-CHLOROBENZYL)PIPERAZINO](4-METHOXYPHENYL)METHANONE

[4-(2-CHLOROBENZYL)PIPERAZINO](4-METHOXYPHENYL)METHANONE

Cat. No.: B5593094
M. Wt: 344.8 g/mol
InChI Key: KBJCSXYDOOENSS-UHFFFAOYSA-N
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Description

4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a chlorobenzyl group attached to a piperazine ring, which is further connected to a methoxyphenyl group through a methanone linkage.

Chemical Reactions Analysis

4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents such as thionyl chloride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the piperazine ring .

Comparison with Similar Compounds

4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other piperazine derivatives such as 4-(3-CHLOROBENZYL)-2-PIPERAZINONE and 4-(2-CHLOROBENZYL)-1-PIPERAZINYLMETHANONE . These compounds share similar structural motifs but differ in their substituents and overall biological activities.

Properties

IUPAC Name

[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-24-17-8-6-15(7-9-17)19(23)22-12-10-21(11-13-22)14-16-4-2-3-5-18(16)20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJCSXYDOOENSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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